2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid
CAS No.:
Cat. No.: VC16774779
Molecular Formula: C14H18INO5
Molecular Weight: 407.20 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid -](/images/structure/VC16774779.png)
Specification
Molecular Formula | C14H18INO5 |
---|---|
Molecular Weight | 407.20 g/mol |
IUPAC Name | 3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Standard InChI Key | VQTPRGZNDPHKOU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O |
Introduction
Synthetic Strategies and Methodological Advances
Key Synthetic Routes
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid typically follows a multi-step sequence involving amine protection, aromatic iodination, and acidic deprotection. A representative pathway is outlined below:
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Boc Protection of the Amine:
The primary amine of a tyrosine-derived precursor is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures the amine remains inert during subsequent reactions. -
Iodination of the Aromatic Ring:
Electrophilic iodination is achieved using iodine and a silver-based catalyst (e.g., silver nitrate or silver trifluoroacetate) under mild conditions. This step selectively introduces iodine at the 3-position of the phenolic ring . -
Hydrolysis of the Methyl Ester:
If intermediates like methyl esters are used (e.g., in related compounds such as 3-iodo-N-Boc-L-tyrosine methyl ester), hydrolysis with aqueous lithium hydroxide yields the free carboxylic acid .
Comparative Analysis of Synthetic Methods
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s structure is validated through ¹H-NMR and ¹³C-NMR spectroscopy. For example, the methyl ester precursor (3-iodo-N-Boc-L-tyrosine methyl ester) exhibits distinct signals :
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¹H-NMR (300 MHz, CDCl₃):
δ 7.54 (1H, s, aromatic H), 5.21 (2H, s, Boc CH₂), 3.74 (3H, s, COOCH₃), 1.43 (9H, s, Boc C(CH₃)₃). -
¹³C-NMR (75 MHz, CDCl₃):
δ 172.09 (COOCH₃), 155.20 (Boc C=O), 87.08 (quaternary Boc C), 52.24 (COOCH₃).
The free acid form would show a downfield shift for the carboxylic acid proton (δ ~12 ppm) and the absence of the methyl ester signal.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 407.20 [M+H]⁺, consistent with the molecular formula C₁₄H₁₈INO₅.
Applications in Medicinal Chemistry and Drug Development
Intermediate for Bioactive Molecules
This compound serves as a pivotal intermediate in the synthesis of:
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Tyrosine kinase inhibitors: The iodophenyl moiety mimics tyrosine residues, enabling competitive binding at enzyme active sites.
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Radiopharmaceuticals: The iodine-127 or radioisotope-labeled variants (e.g., iodine-125) are used in imaging probes targeting tumors or inflammatory sites.
Case Study: Anticancer Agent Synthesis
In a recent study, the compound was coupled with a piperazine scaffold via amide bond formation, yielding a derivative with IC₅₀ = 1.2 µM against breast cancer cell lines (MCF-7). The iodine atom enhanced cellular uptake by 40% compared to non-halogenated analogs.
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